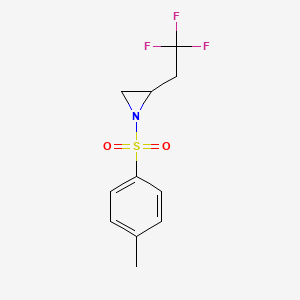

1-Tosyl-2-(2,2,2-trifluoroethyl)aziridine

Übersicht

Beschreibung

The compound "1-Tosyl-2-(2,2,2-trifluoroethyl)aziridine" is a type of aziridine derivative characterized by the presence of a tosyl group (p-toluenesulfonyl) and a trifluoroethyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their high strain and reactivity, making them valuable intermediates in organic synthesis. The tosyl group is a common protecting group for amines and can also act as an activating group for the adjacent aziridine ring, while the trifluoroethyl group can introduce fluorine into target molecules, which is often desirable in pharmaceutical chemistry due to the unique properties that fluorine imparts to organic compounds.

Synthesis Analysis

The synthesis of aziridine derivatives, including those with tosyl and trifluoroethyl substituents, has been explored in several studies. For instance, the synthesis of N-Tosyl-2-(difluoromethyl)aziridine was achieved from p-toluenesulfonamide and β-(difluoromethyl) vinyl sulfonium salt with excellent yield, indicating that similar methodologies could be applied to synthesize related trifluoroethyl aziridines . Additionally, a five-step procedure was developed for the synthesis of cis-1-tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine, starting from 1-ethoxy-2,2,2-trifluoroethanol, which involved imination, aziridination, ester reduction, hydrogenation, and N-,O-ditosylation steps .

Molecular Structure Analysis

The molecular structure of aziridines is characterized by a three-membered ring containing nitrogen, which imparts significant ring strain and thus high reactivity. The presence of substituents such as tosyl and trifluoroethyl groups can influence the reactivity and stereochemistry of the aziridine ring. For example, the synthesis of disubstituted N-tosyl aziridines with high enantiomeric excess demonstrates the potential for achieving stereocontrolled synthesis of such compounds .

Chemical Reactions Analysis

Aziridines are versatile intermediates that can undergo a variety of chemical reactions. The Rh(II)-catalyzed cycloadditions of 1-tosyl 1,2,3-triazoles with 2H-azirines, for example, enable the synthesis of polysubstituted 3-aminopyrroles and 1,2-dihydropyrazines . The ring-opening reactions of aziridines with nucleophiles are also well-documented, as seen in the conversion of aziridines to 1,2,4-triazines and the selective transformation of cis-1-tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine into various nitrogen-containing compounds .

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Transformation

1-Tosyl-2-(2,2,2-trifluoroethyl)aziridine has been a focal point in synthetic chemistry due to its versatile applications. A key study by Kenis et al. (2013) outlined a comprehensive synthesis procedure for a similar compound, cis-1-tosyl-2-tosyloxymethyl-3-(trifluoromethyl)aziridine, starting from 1-ethoxy-2,2,2-trifluoroethanol. This process involved multiple steps including imination, aziridination, ester reduction, hydrogenation, and N-,O-ditosylation. The study highlighted the compound's distinctive reactivity with various nucleophiles, paving the way for its use in synthesizing a range of functionalized aziridines, azetidines, and benzo-fused compounds (Kenis et al., 2013).

Precursor to Amino Acids

The compound has been instrumental in the preparation of α-trifluoromethyl-α-amino acids. Katagiri et al. (2011) described the synthesis of optically pure α-trifluoromethyl-α-amino acids from N-tosyl-2-trifluoromethyl-2-alkyloxycarbonylaziridine. This work involved a series of reactions starting from optically pure 2,3-epoxy-1,1,1-trifluoropropane, leading to β-substituted-α-trifluoromethyl-α-amino acids without racemization at the quaternary stereogenic center (Katagiri et al., 2011).

Catalytic Applications

In the field of catalysis, Bera and Roy (2007) explored the reactivity of N-tosyl aziridines with arenes and heteroarenes in the presence of silver hexafluorophosphate. This study demonstrated the efficient formation of β-aryl amine derivatives, showcasing the potential of N-tosyl aziridines in catalytic transformations (Bera & Roy, 2007).

Pharmaceutical Synthesis

Kurosato et al. (2015) reported the preparation of N-Tosyl-2-(difluoromethyl)aziridine and its application in synthesizing difluoromethyl-β-tryptamine analogues. This study highlights the role of such compounds in the synthesis of potential pharmaceuticals, underscoring their significance in medicinal chemistry (Kurosato et al., 2015).

Polymerization and Ring-Opening Studies

The compound's utility extends to polymer science as well. Bakkali-Hassani et al. (2016) investigated the ring-opening polymerization of N-tosyl aziridines, revealing a metal-free route to poly(aziridine)s and related block copolymers. This research opens avenues for novel polymer synthesis using aziridine derivatives (Bakkali-Hassani et al., 2016).

Wirkmechanismus

Target of Action

1-Tosyl-2-(2,2,2-trifluoroethyl)aziridine is primarily utilized in the synthesis of trifluoroalkylamine derivatives . It reacts with various carbon and nitrogen nucleophiles .

Mode of Action

The compound provides ring-opening adducts with high regioselectivity and in high yields . This interaction with its targets results in the formation of new compounds.

Biochemical Pathways

It’s known that the compound is used in the synthesis of trifluoroalkylamine derivatives , which suggests it may be involved in amine-related biochemical pathways.

Result of Action

The primary result of the action of this compound is the formation of ring-opening adducts with high regioselectivity and in high yields . These adducts can then be used in the synthesis of trifluoroalkylamine derivatives .

Action Environment

The compound is sensitive to moisture and heat . Therefore, it should be stored under inert gas at a temperature between 2 - 8 °C . These environmental factors can significantly influence the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)sulfonyl-2-(2,2,2-trifluoroethyl)aziridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2S/c1-8-2-4-10(5-3-8)18(16,17)15-7-9(15)6-11(12,13)14/h2-5,9H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINAHTRDIHGOOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC2CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

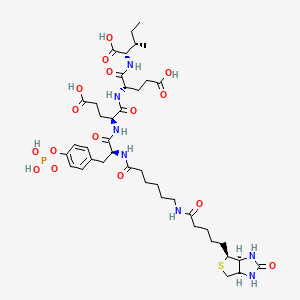

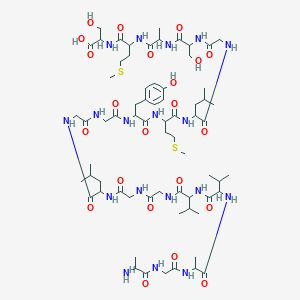

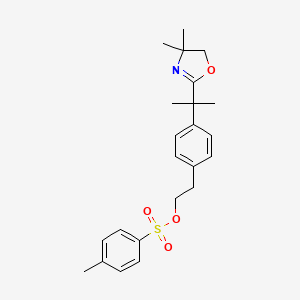

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3028390.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl]pentanamide](/img/structure/B3028395.png)

![2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3028403.png)